4-(benzyloxy)-1H-1,3-benzodiazole
Description
4-(Benzyloxy)-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the 4-position of the benzodiazole core. This compound belongs to a class of heterocyclic molecules with significant pharmacological and chemical relevance due to their structural mimicry of nucleotides, particularly adenine in DNA . Its synthesis typically involves nucleophilic substitution or coupling reactions under catalytic conditions. For example, benzyloxy-substituted analogs are synthesized via click chemistry or Suzuki-Miyaura coupling, as evidenced by derivatives like 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole (CAS 2620-81-7) . Physical properties such as melting points (e.g., 197.3–198.1 °C for compound 16b in ) and spectroscopic data (¹H/¹³C NMR, IR) confirm structural integrity and purity . Potential applications include antiviral, antifungal, and anticancer agents, aligning with the broad bioactivity of benzimidazoles .
Properties
IUPAC Name |
4-phenylmethoxy-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-5-11(6-3-1)9-17-13-8-4-7-12-14(13)16-10-15-12/h1-8,10H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRNKUZWECPXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116345-20-1 | |
| Record name | 4-(benzyloxy)-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)-1H-1,3-benzodiazole typically involves the reaction of 4-hydroxybenzaldehyde with o-phenylenediamine in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the benzodiazole ring. The benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzodiazole derivatives.
Scientific Research Applications
4-(Benzyloxy)-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Analogs with Varying Aryl Substituents
Substituents on the benzodiazole core significantly influence physicochemical and biological properties. Key analogs include:
Key Findings :
- Electron-withdrawing groups (e.g., -NO₂, -Br in 9c and 17) enhance binding affinity in docking studies, as seen in compound 9c’s superior α-glucosidase inhibition .
- Benzyloxy vs. methoxy: 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole (CAS 2620-81-7) shows enhanced solubility compared to non-alkoxy analogs, critical for bioavailability .
Hydroxy-Phenyl Benzimidazoles
Hydroxy-substituted analogs (e.g., 2-(4-hydroxy-phenyl)-1H-benzimidazole) exhibit distinct hydrogen-bonding capabilities, influencing solubility and target interactions.
Triazole and Thiazole Hybrids
Integration of triazole/thiazole moieties (e.g., compounds 9a–9e in ) introduces additional hydrogen-bonding sites. For instance:
Spectroscopic and Computational Insights
Biological Activity
4-(Benzyloxy)-1H-1,3-benzodiazole (CAS No. 116345-20-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzodiazole core substituted with a benzyloxy group. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that benzodiazole derivatives can possess significant antibacterial and antifungal properties. The presence of the benzyl group enhances hydrophobic interactions, which may contribute to increased membrane permeability and subsequent antimicrobial effects .
- Anticancer Potential : Compounds with similar structures have been evaluated for their anticancer activity. The benzodiazole moiety is known for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes involved in DNA replication and repair, which is crucial for cancer cell proliferation .
- Membrane Disruption : The hydrophobic nature of the benzyloxy group may facilitate the disruption of microbial membranes, leading to cell lysis and death .
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of various benzodiazole derivatives against common pathogens. The results indicated that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Pathogen | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 (Penicillin) |
| Escherichia coli | 64 | 25 (Ciprofloxacin) |
| Candida albicans | 16 | 500 (Griseofulvin) |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it exhibited an IC50 value of 25 µM against human breast cancer cells (MCF-7), indicating significant cytotoxicity compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
